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Compound of Interest

Compound Name: 3-(2-Phenylethoxy)azetidine

Cat. No.: B7874417

Get Quote

Technical Monograph: Chemical Identity and Synthetic Utility of 3-(2-Phenylethoxy)azetidine

Part 1: Chemical Identity & Structural Analysis
Compound Name: 3-(2-Phenylethoxy)azetidine IUPAC Name: 3-(2-phenylethoxy)azetidine
Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.25 g/mol [1]

Core Identifiers
To ensure reproducibility across chemical databases, the following machine-readable strings

define the exact stereochemical and topological structure of the target molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7874417#bc-rfq
https://www.benchchem.com/product/b7874417/docs?utm_src=pdf-body#3-2-phenylethoxy-azetidine-smiles-string-and-inchikey
https://www.benchchem.com/product/b7874417/docs?utm_src=pdf-body#3-2-phenylethoxy-azetidine-smiles-string-and-inchikey
https://www.benchchem.com/product/b7874417/docs?utm_src=pdf-body#3-2-phenylethoxy-azetidine-smiles-string-and-inchikey
https://pubchem.ncbi.nlm.nih.gov/compound/Azetidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7874417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Type String / Value

Canonical SMILES C1C(CN1)OCCc2ccccc2

Isomeric SMILES C1C(CN1)OCCc2ccccc2 (Achiral at C3)

InChI String
InChI=1S/C11H15NO/c13-11-7-12-8-11-14-9-6-

10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

Key Structural Feature

4-membered nitrogen heterocycle (Azetidine)

ether-linked to a phenethyl pharmacophore.[1]

[2][3]

Part 2: Strategic Utility in Medicinal Chemistry
The 3-(2-phenylethoxy)azetidine scaffold represents a strategic "hybrid" building block.[1] It

merges the conformational rigidity of the azetidine ring with the flexible, lipophilic phenethyl

ether chain—a privileged substructure found in numerous CNS-active agents (e.g.,

neurotransmitter reuptake inhibitors).

The Azetidine Advantage
Replacing larger saturated heterocycles (pyrrolidines, piperidines) with azetidines is a proven

strategy in "Lead Optimization" to alter physicochemical properties without sacrificing potency.

[1]

Basicity Modulation: Azetidines (pKa ~11.[1]0) are generally more basic than pyrrolidines,

influencing solubility and HERG channel binding.[1]

Vector Positioning: The bond angles in the 4-membered ring (approx. 90°) create distinct

vector orientations for substituents at the 3-position compared to the 5-membered pyrrolidine

(approx. 109°), potentially accessing novel binding pockets.

Metabolic Stability: The strained ring often shows altered metabolic profiles, reducing liability

to oxidative metabolism at the

-carbon compared to larger rings.
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Figure 1: Logic flow for selecting the azetidine scaffold in medicinal chemistry campaigns.

Part 3: Synthetic Methodology
The synthesis of 3-(2-phenylethoxy)azetidine requires careful handling of the strained

azetidine ring to prevent ring-opening polymerization.[1] The most robust protocol utilizes a

Williamson Ether Synthesis approach starting from commercially available N-protected 3-

hydroxyazetidine.[1]

Protocol: Etherification and Deprotection
Reagents:

tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)[1]

(2-Bromoethyl)benzene (Phenethyl bromide)[1]

Sodium Hydride (NaH), 60% dispersion in mineral oil[1]

Trifluoroacetic acid (TFA) or HCl/Dioxane[1]

Step-by-Step Workflow:

Activation (0 h - 1 h):

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF or THF under inert

atmosphere (

).

Cool to 0°C.[1]
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Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.[1]

Stir for 30 min to ensure formation of the alkoxide.

Alkylation (1 h - 12 h):

Add (2-bromoethyl)benzene (1.1 eq) dropwise.[1]

Allow the reaction to warm to room temperature (25°C).

Critical Control Point: If reaction is sluggish, heat to 60°C, but monitor strictly by TLC to

avoid Boc-degradation.

Quench with water, extract with EtOAc, and purify via silica gel chromatography

(Hexane/EtOAc).

Deprotection (12 h - 14 h):

Dissolve the intermediate (tert-butyl 3-(2-phenylethoxy)azetidine-1-carboxylate) in DCM.

[1]

Add TFA (10-20 eq) at 0°C.

Stir at room temperature until consumption of starting material (approx. 2 hours).

Concentrate in vacuo.[1]

Workup: Basify with saturated NaHCO₃ or NaOH to pH > 12 and extract with DCM/IPA

(3:1) to recover the free amine.[1]
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Figure 2: Synthetic pathway for the target molecule utilizing orthogonal protection strategies.

Part 4: Physicochemical Profile & Characterization
The following data points are essential for researchers integrating this molecule into biological

assays.
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Property Value / Description Note

Predicted LogP ~1.8 - 2.1
Moderate lipophilicity suitable

for CNS penetration.[1]

pKa (Conjugate Acid) ~10.5 - 11.0
Highly basic secondary amine.

[1]

Topological Polar Surface Area

(TPSA)
~21 Å²

Low TPSA favors membrane

permeability.[1]

H-Bond Donors 1 (NH)

H-Bond Acceptors 2 (N, O)

Appearance
Colorless oil or white solid (as

HCl salt)

Free base is likely an oil; Salt

forms are preferred for

handling.

Analytical Expectations (¹H NMR in CDCl₃):

Aromatic Protons: Multiplet at

7.1–7.4 ppm (5H).[1]

Ether Linkage (

-to-O): Triplet at

~3.6 ppm (2H, O-CH₂-CH₂-Ph).[1]

Benzylic Protons: Triplet at

~2.9 ppm (2H, O-CH₂-CH₂-Ph).[1]

Azetidine Ring:

Methine (

-to-O): Multiplet at

~4.2 ppm (1H).[1]
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Methylene (

-to-N): Multiplets at

~3.5–3.9 ppm (4H).[1]

Part 5: Handling and Stability
Storage: The free amine is prone to absorbing atmospheric CO₂ (forming carbamates).[1]

Store under inert gas (Argon/Nitrogen) at -20°C.

Salt Formation: For long-term stability, conversion to the hydrochloride or oxalate salt is

recommended.[1]

Safety: Azetidines are strained rings and can be alkylating agents.[1] Handle with gloves and

in a fume hood.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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